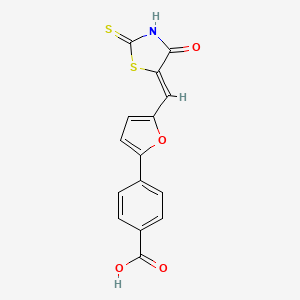
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,6-二氯苄基)-1,3-二甲基-8-(4-甲基哌啶-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮: 是一种属于嘌呤家族的合成化合物。该化合物以其独特的结构为特征,包括连接到嘌呤核心上的二氯苄基、二甲基和甲基哌啶基。
准备方法
合成路线和反应条件
7-(2,6-二氯苄基)-1,3-二甲基-8-(4-甲基哌啶-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
嘌呤核心的形成: 嘌呤核心可以通过一系列涉及甲酰胺衍生物和胺的缩合反应合成。
二氯苄基的引入: 此步骤涉及在碱性条件下用 2,6-二氯苄基氯烷基化嘌呤核心。
甲基哌啶基的连接: 此步骤涉及用 4-甲基哌啶对嘌呤核心进行亲核取代。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用高效催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲基处,导致形成相应的醇或酮。
还原: 还原反应可以针对二氯苄基,可能将其转化为苄基。
取代: 该化合物可以参与亲核取代反应,特别是在苄基的氯化位置。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 胺和硫醇等亲核试剂可以在碱性条件下使用以实现取代反应。
主要产物
氧化: 形成醇或酮。
还原: 形成苄基衍生物。
取代: 形成取代的嘌呤衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建模块。其独特的结构允许进行各种修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,该化合物可用于研究嘌呤衍生物与生物大分子(如酶和受体)的相互作用。它可以作为探针来研究基于嘌呤的药物的结合位点和作用机制。
医药
在药物化学中,该化合物具有作为开发新型治疗剂的先导化合物的潜在应用。可以优化其结构以增强其药理特性,例如效力、选择性和生物利用度。
工业
在工业部门,该化合物可用于生产药物和农用化学品。其合成和修饰可以导致开发具有提高的功效和安全性的新产品。
作用机制
7-(2,6-二氯苄基)-1,3-二甲基-8-(4-甲基哌啶-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以与酶的活性位点结合,抑制其活性并导致各种生物学效应。所涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
咖啡因: 一种具有兴奋作用的著名嘌呤衍生物。
茶碱: 另一种用于治疗呼吸系统疾病的嘌呤衍生物。
腺苷: 一种具有多种生理作用的天然存在的嘌呤核苷。
独特性
7-(2,6-二氯苄基)-1,3-二甲基-8-(4-甲基哌啶-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮的独特性在于其特定的结构特征,例如二氯苄基和甲基哌啶基。这些修饰可以赋予不同的药理特性,使其成为各个领域研究和开发的有价值的化合物。
属性
分子式 |
C20H23Cl2N5O2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-12-7-9-26(10-8-12)19-23-17-16(18(28)25(3)20(29)24(17)2)27(19)11-13-14(21)5-4-6-15(13)22/h4-6,12H,7-11H2,1-3H3 |
InChI 键 |
DNUOVSFWPSGXTP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)

![(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
![N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11671815.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671822.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11671832.png)
![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)
